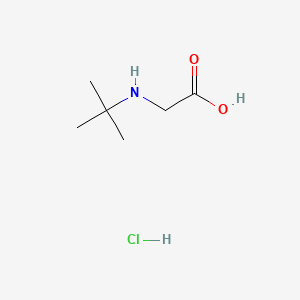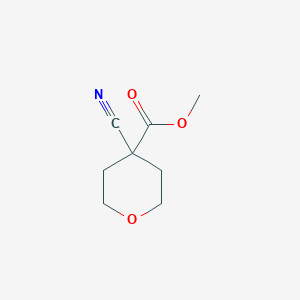
N-Tert-butylglycine hydrochloride
Übersicht
Beschreibung
N-Tert-butylglycine hydrochloride is not directly mentioned in the provided papers; however, the papers discuss related compounds and reactions that can provide insights into the properties and synthesis of similar tert-butylglycine derivatives. For instance, the asymmetric synthesis of protected arylglycines using rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters is described, which yields high diastereoselectivities and can be a potential method for synthesizing N-tert-butylglycine derivatives .
Synthesis Analysis
The synthesis of arylglycine derivatives, which are structurally related to N-tert-butylglycine, involves the use of rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters. This method provides high yields and excellent diastereoselectivity, indicating that a similar approach could potentially be applied to the synthesis of N-tert-butylglycine hydrochloride . Additionally, reactions involving tert-butoxy-N,N,N',N'-tetramethylmethanediamine with various NH- and CH-acidic compounds suggest a range of possible synthetic pathways for tert-butylglycine derivatives .
Molecular Structure Analysis
The molecular structure of tert-butylglycine derivatives can be complex, as evidenced by the presence of two conformers in the solution of N-(tert-butoxycarbonyl)-2-phenylglycine and the observation of conformational disorder in the crystal structure of tert-butyloxycarbonyl-a-aminoisobutyryl-C-α,α-di-n-butylglycyl-methylester . These findings suggest that N-tert-butylglycine hydrochloride may also exhibit conformational isomerism and structural complexity.
Chemical Reactions Analysis
The papers describe various chemical reactions involving tert-butylglycine derivatives and related compounds. For example, the reaction of tert-butoxy-N,N,N',N'-tetramethylmethanediamine with N-formylglycine ethyl ester and other compounds leads to the formation of aminomethylene compounds, amidines, and enamines . These reactions highlight the chemical reactivity of tert-butylglycine derivatives and provide a basis for understanding the types of chemical transformations that N-tert-butylglycine hydrochloride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butylglycine derivatives can be inferred from the spectral and structural characterization of tert-butylammonium N-acetylglycinate monohydrate (TBANAG). The study of TBANAG using both experimental and theoretical approaches, including single crystal X-ray diffraction and density functional theory (DFT), provides insights into the vibrational and electronic properties, chemical reactivity, and intermolecular interactions of tert-butylglycine derivatives . These properties are crucial for understanding the behavior of N-tert-butylglycine hydrochloride in various environments.
Wissenschaftliche Forschungsanwendungen
Green Synthesis of Peptides
N-Tert-butylglycine hydrochloride is utilized in the green synthesis of dipeptides under solvent-free conditions. This synthesis method is significant in creating α,β- and β,β-dipeptides, which are important in biological systems and pharmaceutical applications. This approach offers good to excellent yields and demonstrates an environmentally friendly synthesis process (Hernández & Juaristi, 2010).
Interaction with Other Chemical Compounds
Research has explored the interaction of N-Tert-butylglycine hydrochloride with other chemical compounds like 4,6-dichloropyrimidine-5-carbaldehyde. This interaction leads to the creation of new derivatives with potential biological activity. Such studies are crucial in understanding the chemical reactivity and potential applications of N-Tert-butylglycine hydrochloride in the synthesis of biologically active compounds (Zinchenko et al., 2018).
Structural and Spectral Characterization
N-Tert-butylglycine hydrochloride has been used in the synthesis of new crystalline organic complexes like tert-butylammonium N-acetylglycinate monohydrate. These studies focus on understanding the structural, spectral, and electronic properties of such compounds, contributing to the advancement of material science and offering insights into the potential applications in drug research and the pharmaceutical industry (Senthilkumar et al., 2020).
Synthesis of Arylglycine Derivatives
N-Tert-butylglycine hydrochloride is instrumental in the asymmetric synthesis of arylglycine derivatives, which are important in medicinal chemistry and drug development. This synthesis process provides high yields and diastereoselectivities, showcasing the compound's utility in creating diverse and complex molecular structures (Beenen et al., 2006).
Synthesis of Isocyanoacetate
The compound has been used in the synthesis of tert-butyl isocyanoacetate, demonstrating its versatility in organic synthesis. This method is noted for its simplicity and high yield, making it suitable for commercial applications (Xiong Jun-jiao, 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
N-Tert-butylglycine hydrochloride is a derivative of glycine, an amino acid that plays a crucial role in the central nervous system . .
Biochemical Pathways
Given its structural similarity to glycine, it might be involved in pathways where glycine plays a role, such as the synthesis of proteins, the regulation of excitatory and inhibitory neurotransmission, and the production of glutathione, a potent antioxidant .
Result of Action
As a glycine derivative, it might influence cellular processes where glycine is involved, but this is speculative and requires further investigation .
Eigenschaften
IUPAC Name |
2-(tert-butylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,3)7-4-5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORBVLNEGUIPND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589948 | |
| Record name | N-tert-Butylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6939-23-7 | |
| Record name | Glycine, N-(1,1-dimethylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butylglycine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6939-23-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-tert-Butylglycine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-TERT-BUTYLGLYCINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Y856VH2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)
![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B1287818.png)



